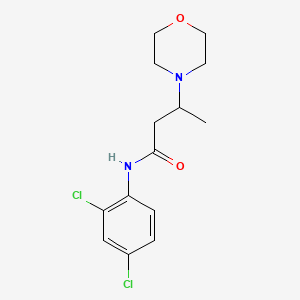
2-Tert-butyl-7,7-dimethyl-6-oxoocta-2,4-dienenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Tert-butyl-7,7-dimethyl-6-oxoocta-2,4-dienenitrile: is an organic compound characterized by its unique structure, which includes a tert-butyl group, dimethyl groups, and a nitrile group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Tert-butyl-7,7-dimethyl-6-oxoocta-2,4-dienenitrile typically involves multiple steps, starting from simpler organic molecules. One common approach is the alkylation of a precursor molecule with tert-butyl groups, followed by the introduction of nitrile and dimethyl groups under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions in reactors designed to handle the necessary temperatures and pressures. The process is optimized to maximize efficiency and minimize waste, often incorporating recycling of solvents and catalysts.
Analyse Des Réactions Chimiques
Types of Reactions
2-Tert-butyl-7,7-dimethyl-6-oxoocta-2,4-dienenitrile can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or removal of oxygen, using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
2-Tert-butyl-7,7-dimethyl-6-oxoocta-2,4-dienenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 2-Tert-butyl-7,7-dimethyl-6-oxoocta-2,4-dienenitrile exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological responses. The exact pathways and targets can vary depending on the context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dimethyl-6-tert-butylphenol: Shares the tert-butyl and dimethyl groups but differs in the presence of a phenol group.
2,6-Di-tert-butyl-4-(dimethylaminomethyl)phenol: Contains similar tert-butyl and dimethyl groups with an additional aminomethyl group.
Propriétés
Numéro CAS |
112561-33-8 |
|---|---|
Formule moléculaire |
C14H21NO |
Poids moléculaire |
219.32 g/mol |
Nom IUPAC |
2-tert-butyl-7,7-dimethyl-6-oxoocta-2,4-dienenitrile |
InChI |
InChI=1S/C14H21NO/c1-13(2,3)11(10-15)8-7-9-12(16)14(4,5)6/h7-9H,1-6H3 |
Clé InChI |
KXDCKIITIZMZLS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C(=O)C=CC=C(C#N)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


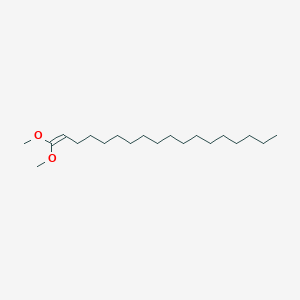

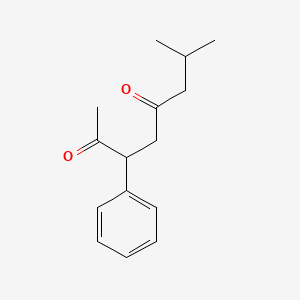
![Difluoro[bis(pentafluoroethyl)]phenyl-lambda~5~-phosphane](/img/structure/B14319003.png)
![Cyclopentanone, 2,5-bis[(3,4-dimethoxyphenyl)methylene]-, (E,E)-](/img/structure/B14319008.png)
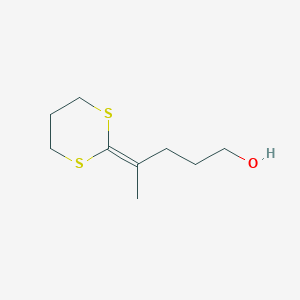
phosphanium bromide](/img/structure/B14319013.png)


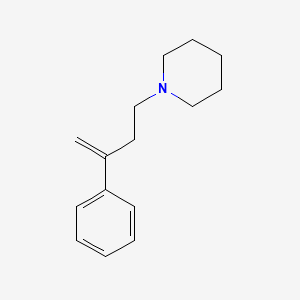
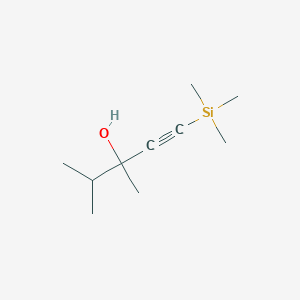
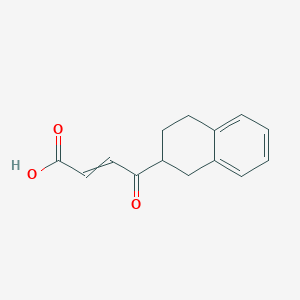
![Silane, trimethyl[(1-methylcyclopropyl)methyl]-](/img/structure/B14319058.png)
